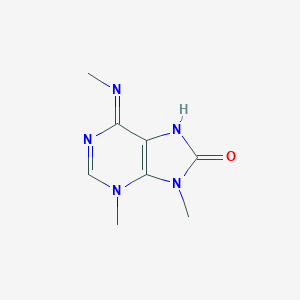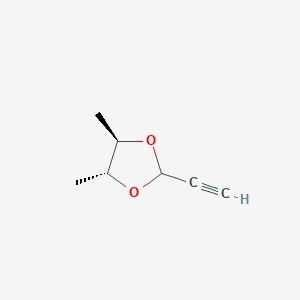
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has been the subject of much research in recent years due to its potential applications in the field of medicine. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In
科学研究应用
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and anti-cancer properties, and it has been studied as a potential treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential use as a biosensor for detecting glucose levels in the blood.
作用机制
The mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is not fully understood, but research has shown that it works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of certain signaling pathways in the body, which may contribute to its anti-inflammatory and anti-cancer effects.
生化和生理效应
Research has shown that ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and improve cognitive function in animal models. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been shown to have antioxidant properties, which may contribute to its potential health benefits.
实验室实验的优点和局限性
One advantage of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body. Additionally, this compound has low toxicity and is relatively easy to synthesize. One limitation of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of diseases.
未来方向
There are many potential future directions for research on ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane. One area of research could focus on optimizing the synthesis method to produce higher yields of this compound. Additionally, further research could be conducted to better understand the mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane and to identify potential new applications for this compound in the treatment of diseases. Finally, research could be conducted to explore the potential use of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane as a biosensor for detecting glucose levels in the blood.
In conclusion, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has shown promise in the field of medicine due to its anti-inflammatory and anti-cancer properties. While the mechanism of action of this compound is not fully understood, research has shown that it has a range of biochemical and physiological effects. Further research is needed to optimize the synthesis method, better understand the mechanism of action, and identify new applications for ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in the treatment of diseases.
合成方法
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1,3-butadiene with ethynylmagnesium bromide, followed by oxidation with m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ethynyl lithium, followed by oxidation with hydrogen peroxide. These methods have been shown to be effective in producing high yields of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane.
属性
CAS 编号 |
102276-19-7 |
|---|---|
产品名称 |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-4-7-8-5(2)6(3)9-7/h1,5-7H,2-3H3/t5-,6-/m1/s1 |
InChI 键 |
OSIXJVJSLPNUAS-PHDIDXHHSA-N |
手性 SMILES |
C[C@@H]1[C@H](OC(O1)C#C)C |
SMILES |
CC1C(OC(O1)C#C)C |
规范 SMILES |
CC1C(OC(O1)C#C)C |
同义词 |
1,3-Dioxolane, 2-ethynyl-4,5-dimethyl-, [4R-(2alpha,4alpha,5beta)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



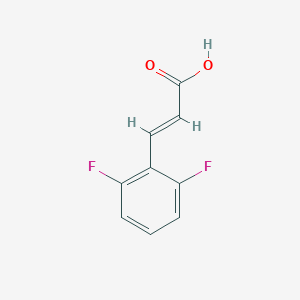
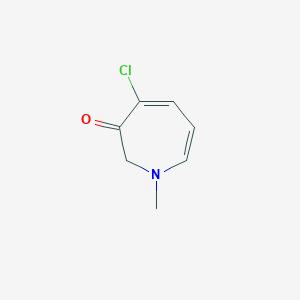
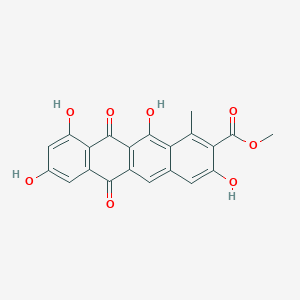
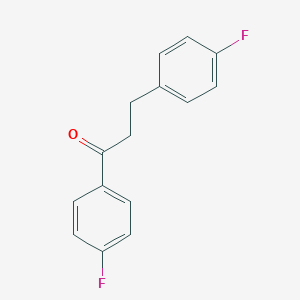
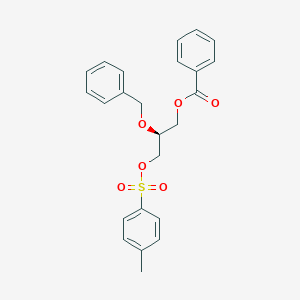




![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

